2-Chloro-5-(4-fluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(4-fluorobenzoyl)pyridine is an organic compound with the molecular formula C12H7ClFNO. It is a light yellow solid and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-fluorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 4-fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-fluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Oxidation Reactions: Products include carboxylic acids formed from the oxidation of the benzoyl moiety
Scientific Research Applications
2-Chloro-5-(4-fluorobenzoyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-fluorobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-5-(4-fluorobenzoyl)pyridine can be compared with other similar compounds, such as:
- 2-Chloro-5-(4-chlorobenzoyl)pyridine
- 2-Chloro-5-(4-methylbenzoyl)pyridine
- 2-Chloro-5-(4-nitrobenzoyl)pyridine
These compounds share a similar core structure but differ in the substituents on the benzoyl moiety. The presence of different substituents can affect the compound’s reactivity, stability, and applications .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPXXSVDJXBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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